methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic small molecule characterized by a benzoate ester core, a cyano-substituted enamine linker, and a 4-(3-methoxyphenyl)-1,3-thiazol-2-yl moiety. The thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, is substituted with a 3-methoxyphenyl group at position 4, while the benzoate ester is para-substituted with the enamine group. The (1E)-configuration of the enamine linker ensures spatial orientation critical for molecular interactions .
Propriétés
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-18-5-3-4-15(10-18)19-13-28-20(24-19)16(11-22)12-23-17-8-6-14(7-9-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKQRDADKEJPH-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound featuring a thiazole ring, a cyano group, and a methoxyphenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate . Its molecular formula is , with a molecular weight of 418.44 g/mol. The structure includes:
- Thiazole Ring : Contributes to biological activity through interactions with biological targets.
- Cyano Group : Enhances lipophilicity and may influence the compound's reactivity.
- Methoxyphenyl Group : Potentially increases binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The thiazole and cyano groups are critical for binding, while the methoxyphenyl group may enhance specificity and potency. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Compounds like this can inhibit various enzymes, such as kinases or proteases, which are crucial in cancer cell proliferation.
- Antimicrobial Activity : The structural components may also allow for effective interaction with bacterial membranes or metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate have shown:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis induction |
| Compound B | Lung Cancer | 25 | Cell cycle arrest |
| Methyl 4-{...} | Prostate Cancer | 20 | Kinase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazole derivatives. It was found that methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate exhibited significant cytotoxicity against prostate cancer cells, with an IC50 value of approximately 20 µM. The mechanism involved apoptosis via the intrinsic pathway, indicating potential for development as an anticancer agent.
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of thiazole derivatives. The study revealed that methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate demonstrated notable activity against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Comparaison Avec Des Composés Similaires
Structural Analogues with Varied Substituents
a) Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)-1,3-Thiazol-2-Yl]Ethenyl]Amino]Benzoate
- Key Differences :
- Substituent: 4-Methylphenyl (vs. 3-methoxyphenyl) on the thiazole ring.
- Ester Group: Ethyl (vs. methyl) on the benzoate.
- Configuration: Z-isomer (vs. E-isomer) of the enamine linker.
- The Z-configuration may alter binding affinity in target proteins .
b) N-(4-{[(1Z)-2-Cyano-2-[4-(3-Methoxyphenyl)-1,3-Thiazol-2-Yl]Eth-1-En-1-Yl]Amino}Phenyl)Acetamide
- Key Differences :
- Core Structure: Acetamide replaces the benzoate ester.
- Substituent: Acetamide at the para position (vs. methyl ester).
- Impact :
c) 4-{[(1E)-2-Cyano-2-(4-Phenyl-1,3-Thiazol-2-Yl)Eth-1-En-1-Yl]Amino}Benzamide
- Key Differences :
- Substituent: Unsubstituted phenyl (vs. 3-methoxyphenyl) on the thiazole.
- Functional Group: Benzamide (vs. benzoate ester).
Computational and Experimental Data
- Docking Studies: The thiazole ring in the target compound interacts with hydrophobic pockets in HIV-1 RT, while the cyano group stabilizes hydrogen bonds with Lys101 . Methyl ester vs. ethyl ester: Ethyl derivatives show marginally better binding in some kinases due to increased van der Waals interactions .
Solubility and LogP :
- Target Compound: LogP ≈ 3.5 (predicted), indicating moderate lipophilicity.
- Benzamide analogues: Lower LogP (2.8–3.0) due to polar amide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
